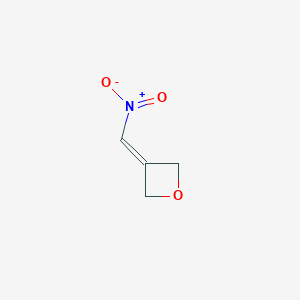

3-(Nitromethylene)oxetane

Description

Synthetic Pathways to 3-(Nitromethylene)oxetane

The preparation of this compound primarily relies on the reaction between oxetan-3-one and nitromethane (B149229). This transformation can be achieved through a direct condensation or a stepwise approach involving an intermediate alcohol.

The most direct route to this compound is the condensation of oxetan-3-one with nitromethane. This reaction is typically facilitated by a base catalyst. thieme-connect.de One established method involves the use of catalytic amounts of triethylamine (B128534) with nitromethane, which can also serve as the reaction solvent. google.com This initial step forms the intermediate 3-(nitromethyl)oxetan-3-ol. Subsequent dehydration of this alcohol yields the target nitroalkene. google.com

Notably, this compound has been identified as an excellent Michael acceptor, readily reacting with various nucleophiles. rsc.orguni-muenchen.de This reactivity is central to its application in synthesizing more complex molecules, such as oxetane-modified peptides. acs.orgscispace.com

For instance, a patented method describes the reaction of oxetan-3-one with nitromethane in the presence of a base to yield 3-(nitromethyl)oxetan-3-ol, which is then treated with an acylating agent to produce this compound. google.com

For both academic and industrial applications, the optimization of reaction conditions is crucial for achieving high yields and ensuring scalability. In the synthesis of this compound, controlling the temperature during the dehydration step with methanesulfonyl chloride has been found to be critical. google.com Maintaining a low temperature (below -70 °C) during the addition of a diluted solution of methanesulfonyl chloride, followed by a slow warm-up to ambient temperature, can significantly improve the yield to over 60%. google.com

On a larger scale, a process was developed starting from 10 grams of oxetan-3-one, highlighting the scalability of this synthetic route. google.com The use of palladium hydroxide (B78521) on activated carbon as a catalyst for the subsequent reduction of this compound to 3-aminomethyloxetane further demonstrates the industrial applicability of this chemistry. google.com

Table 1: Key Reactions in the Synthesis of this compound

| Step | Reactants | Reagents/Conditions | Product | Yield |

| Henry Reaction | Oxetan-3-one, Nitromethane | Catalytic triethylamine, room temperature | 3-(Nitromethyl)oxetan-3-ol | Not specified |

| Dehydration | 3-(Nitromethyl)oxetan-3-ol | Methanesulfonyl chloride, base, low temperature | This compound | >60% |

| Reduction | This compound | Palladium hydroxide on carbon, H₂ | 3-Aminomethyloxetane | 65-80% |

Preparation of Substituted Oxetan-3-one Derivatives

The synthesis of substituted oxetan-3-one derivatives is fundamental, as these compounds serve as the key starting materials for producing a variety of substituted 3-(nitromethylene)oxetanes. The primary strategies involve constructing the oxetane (B1205548) ring through cyclization or functionalizing a pre-existing oxetane structure.

The formation of the oxetane ring is a significant synthetic challenge due to the inherent ring strain. acs.org Intramolecular Williamson etherification is a common and established method, involving the cyclization of a 1,3-halohydrin. thieme-connect.de This approach has been utilized in the synthesis of complex molecules, including the natural product taxol. thieme-connect.de

Another powerful strategy is the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane. magtech.com.cnwikipedia.org More recent developments include gold-catalyzed intramolecular alkyne oxidation to generate α-oxo metal carbenes, which can lead to the formation of oxetan-3-ones from propargylic alcohols. scispace.comresearchgate.net This method avoids the use of hazardous diazo ketones. scispace.com

Table 2: Comparison of Oxetane Ring Formation Methods

| Method | Description | Key Features |

| Intramolecular Williamson Etherification | Base-mediated cyclization of a 1,3-halohydrin. thieme-connect.de | Well-established, versatile for various substitutions. thieme-connect.de |

| Paternò-Büchi Reaction | Photochemical [2+2] cycloaddition of a carbonyl and an alkene. magtech.com.cnwikipedia.org | Forms the oxetane ring in a single step. |

| Gold-Catalyzed Cyclization | Oxidation of propargylic alcohols to form oxetan-3-ones. scispace.com | Avoids hazardous reagents like diazo compounds. scispace.com |

An alternative to de novo ring synthesis is the functionalization of a pre-existing oxetane ring. For instance, 2-substituted oxetan-3-ones can be prepared with good yields and enantioselectivities by the metalation of SAMP/RAMP hydrazones of oxetan-3-one, followed by reaction with various electrophiles. researchgate.netacs.orgacs.org This method allows for the introduction of alkyl, allyl, and benzyl (B1604629) groups at the C-2 position. acs.orgacs.org

Furthermore, this methodology can be extended to create chiral 2,2- and 2,4-disubstituted oxetan-3-ones through a repeated lithiation/alkylation sequence. acs.orgacs.org The subsequent hydrolysis of the hydrazone with aqueous oxalic acid provides the desired substituted oxetan-3-ones without significant racemization. acs.orgacs.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(nitromethylidene)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3/c6-5(7)1-4-2-8-3-4/h1H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYPAYWPSPJDUBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C[N+](=O)[O-])CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693533 | |

| Record name | 3-(Nitromethylidene)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922500-95-6 | |

| Record name | 3-(Nitromethylene)oxetane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=922500-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Nitromethylidene)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(nitromethylidene)oxetane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Nitromethylene Oxetane and Its Advanced Precursors

Synthesis of Related Nitromethylene Compounds for Comparative Analysis

To provide a broader context for the synthesis of 3-(nitromethylene)oxetane, this section explores the preparation of other nitromethylene compounds, categorized by the nature of their molecular framework.

Nitroalkenes with Heterocyclic Scaffolds

The synthesis of nitroalkenes fused to or substituted with heterocyclic rings is a well-established area of organic chemistry. These compounds serve as versatile intermediates for the construction of more complex molecular architectures.

One common strategy for synthesizing five-membered heterocyclic nitroalkenes involves the reaction of a lactam or a related precursor. For instance, 2-(nitromethylene)pyrrolidine can be prepared from 2-pyrrolidone. The synthesis involves an initial reaction with diethyl sulfate (B86663) to form the corresponding imino ether, which is subsequently refluxed with nitromethane (B149229). clockss.org An alternative route involves a Vilsmeier-Haack type reaction, where 1-ethyl-2-pyrrolidone is treated with phosphorus oxychloride or thionyl chloride to generate a Vilsmeier salt intermediate. This intermediate then reacts with nitromethane in the presence of sodium methoxide (B1231860) to yield 1-ethyl-2-(nitromethylene)pyrrolidine. google.com

Another important class of heterocyclic nitroalkenes is the thiazolidine-based systems. The synthesis of 2-(nitromethylene)thiazolidine is often achieved through the reaction of cysteamine (B1669678) or its hydrochloride salt with a suitable three-carbon synthon bearing a nitro group. researchgate.netnih.gov A common precursor is 1,1-bis(methylthio)-2-nitroethene, which reacts with cysteamine to afford the desired 2-(nitromethylene)thiazolidine. nih.gov This reaction proceeds via a Michael addition followed by cyclization and elimination of methanethiol.

The following table summarizes the synthetic approaches for these heterocyclic nitroalkenes.

| Heterocyclic Scaffold | Starting Materials | Key Reagents/Conditions | Product | Reference(s) |

| Pyrrolidine | 2-Pyrrolidone, Diethyl sulfate, Nitromethane | Reflux | 2-(Nitromethylene)pyrrolidine | clockss.org |

| Pyrrolidine | 1-Ethyl-2-pyrrolidone, POCl₃ or SOCl₂, Nitromethane, Sodium methoxide | Vilsmeier reaction | 1-Ethyl-2-(nitromethylene)pyrrolidine | google.com |

| Thiazolidine | Cysteamine hydrochloride, 1,1-Bis(methylthio)-2-nitroethene | Triethylamine (B128534), H₂O/EtOH | 2-(Nitromethylene)thiazolidine | researchgate.netnih.gov |

Acyclic Nitromethylene Systems

The synthesis of acyclic nitromethylene compounds, particularly nitroenamines, is also of considerable interest due to their utility as building blocks in organic synthesis. A prevalent method for their preparation involves the reaction of 1,1-bis(methylthio)-2-nitroethene with primary amines. This reaction typically proceeds by refluxing the starting materials in a suitable solvent like methanol (B129727), leading to the formation of N-substituted-1-(methylthio)-2-nitroethenamines. mdpi.com

Further reaction of these mono-substituted nitroenamines with another amine can lead to the formation of N,N'-disubstituted-2-nitroethene-1,1-diamines. mdpi.com This stepwise approach allows for the synthesis of unsymmetrical nitro-1,1-enediamines. Alternatively, direct reaction of 1,1-bis(methylthio)-2-nitroethene with an excess of a single amine can produce symmetrical nitro-1,1-enediamines. rsc.org

The table below outlines a general synthetic scheme for acyclic nitroenamines.

| Product Type | Starting Materials | Key Reagents/Conditions | Example Product | Reference(s) |

| N-Substituted-1-(methylthio)-2-nitroethenamine | 1,1-Bis(methylthio)-2-nitroethene, Primary amine | Reflux in methanol | N-Methyl-1-(methylthio)-2-nitroethenamine | mdpi.com |

| N,N'-Disubstituted-2-nitroethene-1,1-diamine | N-Substituted-1-(methylthio)-2-nitroethenamine, Amine | Reaction in a suitable solvent | N,N'-Dimethyl-2-nitroethene-1,1-diamine | mdpi.com |

Reactivity and Mechanistic Investigations of 3 Nitromethylene Oxetane

Nucleophilic Reactivity and Additions

The exocyclic double bond in 3-(nitromethylene)oxetane is highly activated towards nucleophilic attack due to the powerful electron-withdrawing effect of the nitro group. This makes it an excellent Michael acceptor, readily undergoing conjugate additions with a wide array of nucleophiles.

Michael Acceptor Properties: 1,4-Selectivity

This compound has proven to be an excellent Michael acceptor, reacting with a broad range of both heteroatom and carbon nucleophiles. rsc.org These reactions typically proceed with high 1,4-selectivity, leading to the formation of 3,3-disubstituted oxetanes. rsc.orgthieme-connect.de

A variety of heteroatom nucleophiles readily participate in conjugate addition reactions with this compound. Nitrogen nucleophiles, including amines and azoles, have been successfully employed. rsc.orguni-muenchen.de For instance, the aza-Michael addition between this compound and various tetrazoles has been utilized to synthesize energetic oxetane (B1205548) derivatives. rsc.orguni-muenchen.de Even poorly nucleophilic tetrazoles, such as 5-azido-1H-tetrazole and 5-nitro-2H-tetrazole, react to give moderate to high yields, highlighting the exceptional acceptor properties of the nitroalkene. rsc.orguni-muenchen.de

The addition of α-amino esters to this compound is a key step in the synthesis of oxetane-modified peptidomimetics. scispace.comresearchgate.netacs.org This reaction proceeds cleanly, often in polar solvents like DMSO or a mixture of THF and water, and is compatible with various standard protecting groups used in peptide synthesis. acs.orgacs.org For example, the conjugate addition of amino esters derived from glycine, L-alanine, L-leucine, and others to this compound affords the corresponding nitroalkane adducts in good yields. scispace.comacs.org

The following table summarizes the conjugate addition of various amino esters to this compound.

| Nucleophile (Amino Ester) | Product | Yield (%) | Reference |

| H-Gly-OnPr | 3-(Nitromethyl)-3-(propylamino)oxetane | 95 | acs.org |

| H-Ala-OnPr | 3-(Nitromethyl)-3-(1-propoxy-1-oxopropan-2-ylamino)oxetane | 74 | acs.org |

| H-Leu-OnPr | 3-(Nitromethyl)-3-(1-propoxy-1-oxo-4-methylpentan-2-ylamino)oxetane | 52 | acs.org |

| H-Val-OnPr | 3-(Nitromethyl)-3-(1-propoxy-1-oxo-3-methylbutan-2-ylamino)oxetane | 60 | acs.org |

| H-Pro-OnPr | Propyl 2-((3-(nitromethyl)oxetan-3-yl)amino)pyrrolidine-2-carboxylate | 76 | acs.org |

| H-Phe-OnPr | 3-(Nitromethyl)-3-(1-propoxy-1-oxo-3-phenylpropan-2-ylamino)oxetane | 81 | acs.org |

| H-Tyr(tBu)-O-t-Bu | tert-Butyl 2-((3-(nitromethyl)oxetan-3-yl)amino)-3-(4-(tert-butoxy)phenyl)propanoate | 87 | acs.org |

| H-Ser(tBu)-O-t-Bu | tert-Butyl 2-((3-(nitromethyl)oxetan-3-yl)amino)-3-(tert-butoxy)propanoate | 71 | acs.org |

Carbon-based nucleophiles also add to this compound, providing access to a range of 3,3-disubstituted oxetanes. rsc.orgthieme-connect.de For example, organocatalytic conjugate additions of aldehydes and ketones to this compound have been developed. researchgate.net The reaction of 3-fluorooxindoles with this compound, catalyzed by a thiourea (B124793) derivative, proceeds efficiently to yield the corresponding adducts in high yields and enantioselectivities. nih.gov

The following table showcases the asymmetric conjugate addition of various 3-fluorooxindoles to this compound.

| 3-Fluorooxindole Substituent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| N-Boc | 90 | 94 | nih.gov |

| N-Boc, 5-F | 93 | 95 | nih.gov |

| N-Boc, 5-Cl | 94 | 92 | nih.gov |

| N-Boc, 5-Br | 89 | 90 | nih.gov |

| N-Boc, 7-F | 90 | 95 | nih.gov |

| N-Boc, 5-CO2Me | 92 | 93 | nih.gov |

| N-Boc, 5-CF3 | 91 | 93 | nih.gov |

| N-Boc, 5-NO2 | 90 | 92 | nih.gov |

| N-Boc, 5-MeO | 93 | 94 | nih.gov |

Cascade and One-Pot Reactions Initiated by Nucleophilic Attack

The initial nucleophilic addition to this compound can trigger subsequent transformations, enabling the construction of complex molecular architectures in a single operation. rsc.org These cascade or one-pot reactions are highly efficient and offer a streamlined approach to various heterocyclic systems.

A notable example is the base-mediated rearrangement of 3-(nitromethylene)oxetanes to form isoxazoles. acs.org This reaction is proposed to proceed through deprotonation of the oxetane, forming a strained oxetene intermediate. acs.org Subsequent ring-opening by the nitronate anion followed by dehydration furnishes an isoxazole-4-carboxaldehyde. acs.org This cascade can be initiated from a Henry reaction between an aldehyde and oxetan-3-one, followed by mesylation, elimination, and rearrangement, all in one pot. acs.org

Furthermore, the conjugate addition of amino esters to this compound is the first step in a one-pot synthesis of oxetane-modified dipeptide building blocks. scispace.com Following the addition, the nitro group is reduced, and the resulting amine is protected in situ. scispace.com Similarly, unprotected amino acids can undergo conjugate addition, followed by nitro group reduction and N-protection in a three-step, one-pot sequence. acs.org

Regioselectivity and Stereoselectivity in Addition Reactions

The addition of nucleophiles to this compound is highly regioselective, with the nucleophile consistently attacking the β-carbon of the nitroalkene, leading to 1,4-adducts. rsc.org This regioselectivity is governed by the strong electron-withdrawing nature of the nitro group, which makes the β-carbon the most electrophilic site. numberanalytics.com

Controlling the stereoselectivity of these additions can be more challenging, particularly when new stereocenters are formed. In the conjugate addition of chiral α-amino esters, the stereochemistry of the product is influenced by the existing stereocenter of the amino acid. scispace.com However, in some cases, mixtures of diastereomers are obtained. scispace.com The development of organocatalytic methods has enabled highly enantioselective conjugate additions of carbon nucleophiles, such as 3-fluorooxindoles, to this compound, creating quaternary stereocenters with excellent stereocontrol. nih.gov

Ring-Opening Reactions of the Oxetane Moiety

While the oxetane ring is generally stable, it can undergo ring-opening reactions under certain conditions, a property that can be exploited in synthesis. acs.org The inherent ring strain of approximately 25 kcal/mol makes the oxetane susceptible to cleavage by various reagents. thieme-connect.de

Acid-catalyzed ring-opening is a common reaction for oxetanes. ethz.ch For instance, treatment of oxetane-containing dipeptide building blocks with strong acid, such as 70% trifluoroacetic acid (TFA), can lead to the opening of the oxetane ring. scispace.com The stability of 3,3-disubstituted oxetanes to acid-catalyzed ring-opening is generally higher than that of 3-monosubstituted oxetanes, likely due to steric shielding of the oxetane oxygen. ethz.ch

Base-mediated ring-opening has also been observed. In the cascade reaction to form isoxazoles, the proposed mechanism involves the formation of a strained oxetene intermediate, which then undergoes ring-opening. acs.org The phenylsulfonyl group in compounds like 3-((phenylsulfonyl)methylene)oxetane (B567450) can also facilitate ring-opening reactions, leading to reactive intermediates.

It has been noted that in certain energetic compounds derived from this compound, the C–NO2 bond is identified as the trigger bond for decomposition under thermal stress, rather than the bonds of the oxetane ring itself, suggesting a degree of thermal stability for the ring in these specific contexts. rsc.org

Acid-Catalyzed Ring Opening

Under acidic conditions, the oxetane ring of this compound is susceptible to opening. The reaction is initiated by the protonation of the oxetane oxygen, which activates the ring towards nucleophilic attack. Both Brønsted and Lewis acids can be employed to catalyze this transformation. acs.org For instance, treatment with a high concentration of trifluoroacetic acid (TFA) can lead to the hydrolysis of the oxetane ring, forming a diol. scispace.com The regioselectivity of the ring opening is influenced by the reaction conditions and the nature of the nucleophile. magtech.com.cn In the presence of a nucleophile, the attack generally occurs at one of the carbon atoms adjacent to the oxygen. The specific site of attack is governed by a combination of steric and electronic factors. magtech.com.cnresearchgate.net

Nucleophilic Ring Opening

The inherent ring strain of the oxetane moiety makes it a good electrophile, susceptible to ring-opening by various nucleophiles. acs.orgresearchgate.net This reactivity is a cornerstone of oxetane chemistry, allowing for the synthesis of diverse functionalized molecules. magtech.com.cnresearchgate.net

In unsymmetrically substituted oxetanes, the nucleophilic attack can occur at either of the two non-equivalent carbons of the oxetane ring adjacent to the oxygen atom. The regioselectivity of this process is a critical aspect, determining the structure of the final product. magtech.com.cnresearchgate.net Generally, strong nucleophiles tend to attack the less sterically hindered carbon atom in an SN2-type reaction. magtech.com.cn Conversely, in the presence of an acid catalyst which enhances the electrophilicity of the more substituted carbon through carbocation stabilization, weaker nucleophiles may preferentially attack this more hindered position. magtech.com.cn

The regiochemical outcome of the nucleophilic ring-opening of unsymmetrical oxetanes is a delicate balance of steric and electronic effects. magtech.com.cnresearchgate.net Steric hindrance around the electrophilic carbon atoms of the oxetane ring plays a significant role. Bulky substituents will direct the incoming nucleophile to the less hindered carbon atom. magtech.com.cn Electronically, the stability of the potential carbocation-like transition state also influences the site of attack. Electron-donating groups can stabilize a positive charge on an adjacent carbon, making it more susceptible to nucleophilic attack, particularly under acidic conditions that promote carbocation formation. magtech.com.cn

Rearrangements and Ring Expansions

This compound can undergo base-mediated rearrangement to form isoxazole-4-carboxaldehydes. acs.org This transformation is proposed to proceed through the deprotonation of the carbon between the nitro group and the oxetane ring, leading to the formation of a strained oxetene intermediate. Subsequent intramolecular ring opening by the nitronate anion, followed by dehydration, yields the isoxazole (B147169) product. acs.org This cascade reaction provides a pathway to highly functionalized heterocyclic compounds from a readily available starting material. acs.org

Radical Ring-Opening Processes

While nucleophilic ring-opening reactions of oxetanes are well-established, radical ring-opening processes offer alternative synthetic pathways. These reactions involve the generation of a radical species, which then undergoes ring cleavage. For oxetanes in general, strategies involving cobalt catalysis have been developed to generate C-centered radicals via ring opening. researchgate.net This involves the formation of an alkylated cobalt complex, followed by homolytic cleavage of the Co-C bond to produce a nucleophilic radical. researchgate.net This radical can then participate in various coupling reactions. researchgate.net

Reactions Involving the Nitromethylene Group

The nitromethylene group in this compound is a highly versatile functional handle. It acts as an excellent Michael acceptor, readily undergoing conjugate addition with a wide array of carbon and heteroatom nucleophiles. rsc.orgthieme-connect.de This reactivity has been extensively utilized in the synthesis of 3,3-disubstituted oxetanes. rsc.orgdoi.org

The conjugate addition of various amines, including amino acid esters, to this compound has been a key strategy for the synthesis of oxetane-modified peptidomimetics. scispace.comacs.orgresearchgate.net The resulting nitro-adduct can then be reduced to the corresponding primary amine, for example, using Raney nickel and hydrogen, which can be further functionalized. scispace.comdoi.org

The reaction of this compound with various tetrazole derivatives has been explored for the synthesis of energetic materials. rsc.orgrsc.orguni-muenchen.de The conjugate addition proceeds to give 3-(tetrazol-1-ylmethyl) and 3-(tetrazol-2-ylmethyl)oxetane derivatives. rsc.org

Below is a table summarizing the conjugate addition reactions of this compound with various nucleophiles.

| Nucleophile | Product Type | Reference |

| Amino Esters | Oxetane-Modified Amino Acids | acs.orgresearchgate.net |

| 1H-Tetrazole | 3-(Tetrazolylmethyl)oxetanes | rsc.orguni-muenchen.de |

| 1H-Tetrazol-5-amine | 3-((5-Aminotetrazolyl)methyl)oxetanes | rsc.org |

| 5-Azido-1H-tetrazole | 3-((5-Azidotetrazolyl)methyl)oxetanes | rsc.org |

| 5-Nitro-2H-tetrazole | 3-((5-Nitrotetrazolyl)methyl)oxetanes | rsc.org |

Reduction of the Nitro Group to Amines

The reduction of the nitro group in this compound derivatives is a key transformation for the synthesis of various amine-containing compounds, which are valuable building blocks in medicinal chemistry and materials science. This process typically involves the conversion of the nitro group (-NO₂) to a primary amine (-NH₂).

One common method for this reduction is catalytic hydrogenation. For instance, the use of Raney nickel as a catalyst under a hydrogen atmosphere has been successfully employed. doi.orgacs.org In some synthetic routes, this reduction is performed in the presence of other reagents to directly functionalize the newly formed amine. For example, the reduction of conjugate addition products of this compound in the presence of N-(9-fluorenylmethoxycarbonyloxy)succinimide (FmocOSu) yields Fmoc-protected aminooxetane derivatives. acs.orgljmu.ac.uk This one-pot procedure is efficient for preparing building blocks for solid-phase peptide synthesis. acs.org

A patent describes a three-step synthesis of 3-aminomethyloxetane, where the final step involves the reduction of this compound using a metal catalyst and hydrogen in an organic solvent. google.com The patent identifies palladium on carbon, palladium hydroxide (B78521) on carbon, and Raney nickel as suitable catalysts, with palladium hydroxide on carbon being preferred. google.com The reaction can be carried out under hydrogen pressures ranging from 1 to 6 atmospheres and at temperatures between 20 and 50 °C. google.com

The resulting primary amine from the reduction of a conjugate addition product of this compound can be further functionalized. For example, treatment with various aldehydes in methanol (B129727) can lead to the formation of a Schiff base, which is then reduced in situ to yield a series of small molecule inhibitors. doi.org This highlights the versatility of the aminooxetane scaffold in generating diverse molecular structures. doi.orgresearchgate.net

Table 1: Conditions for the Reduction of this compound Derivatives

| Catalyst | Reducing Agent | Solvent | Additional Reagents | Product Type | Reference |

|---|---|---|---|---|---|

| Raney Ni | Hydrogen | Not specified | Not specified | Primary amine | doi.org |

| Raney Ni | Hydrogen | Not specified | FmocOSu | Fmoc-protected amine | acs.orgljmu.ac.uk |

| Palladium hydroxide on carbon | Hydrogen | Alcohols or esters | Not specified | 3-Aminomethyloxetane | google.com |

| Palladium on carbon | Hydrogen | Alcohols or esters | Not specified | 3-Aminomethyloxetane | google.com |

Cycloaddition Reactions (e.g., 1,3-dipolar cycloadditions)

This compound can participate in cycloaddition reactions, a class of chemical reactions in which two or more unsaturated molecules combine to form a cyclic adduct. wikipedia.orgorganic-chemistry.org One of the most significant types of cycloaddition reactions involving this compound is the 1,3-dipolar cycloaddition. wikipedia.org In these reactions, a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. wikipedia.orgorganic-chemistry.orgrsc.org

In the context of this compound, the nitroalkene functionality can act as the dipolarophile. For example, 5-azido-1H-tetrazole has been prepared via a 1,3-dipolar cycloaddition using cyanogen (B1215507) bromide and sodium azide (B81097). uni-muenchen.de While this specific example does not directly involve this compound as a reactant, it illustrates the type of cycloaddition chemistry that molecules with similar functional groups can undergo. The versatility of cycloaddition reactions allows for the synthesis of a wide array of heterocyclic compounds. rsc.org

Research has also explored the use of metal catalysis in cycloaddition reactions. For instance, cobalt-nickel catalysts on magnetic nanoparticles have been used to catalyze the [2+3] cycloaddition reaction for the synthesis of tetrazoles. rsc.org The Paternò–Büchi reaction, a photochemical [2+2] cycloaddition, is another method for forming oxetane rings, though it involves the reaction of a carbonyl compound with an alkene.

The reactivity of oxetanes also extends to ring expansion reactions, where they can react with diazo compounds or undergo metal-catalyzed intermolecular cycloadditions to form larger heterocyclic structures. sioc-journal.cn

Tautomerism and Isomerization

Tautomerism, the chemical equilibrium between two or more interconvertible constitutional isomers, is a relevant concept for molecules like this compound. The exocyclic double bond in this compound can potentially isomerize.

In a related context, the isomerization of oximes to nitrones, which involves a 1,2-hydrogen shift, has been studied. csic.es While not directly involving this compound, this highlights the potential for isomerization in similar systems. Computational studies have suggested that such isomerizations can be more favorable through bimolecular processes. csic.es

During certain reactions of this compound derivatives, isomerization of the starting material has been observed, particularly at elevated temperatures. ethz.ch For example, when studying the cyclization of separated isomers, it was noted that they interconvert, ultimately leading to the same product. ethz.ch This indicates that under certain thermal conditions, an equilibrium between isomers can be established.

Catalysis in this compound Transformations

Catalysis plays a crucial role in mediating the transformations of this compound, enabling a variety of reactions with high efficiency and selectivity.

Base-mediated reactions are frequently employed in the synthesis and transformation of this compound and its precursors. The initial synthesis of this compound itself involves a condensation reaction between oxetan-3-one and nitromethane (B149229), which can be catalyzed by a base such as triethylamine (B128534) (Et₃N). thieme-connect.de

Furthermore, bases are utilized in rearrangement reactions. For example, Carreira and co-workers developed a base-mediated rearrangement of 3-(nitromethylene)oxetanes to form isoxazoles. acs.org The use of Hünig's base (i-Pr₂EtN) in tetrahydrofuran (B95107) (THF) resulted in a clean conversion to an isoxazole-4-carboxaldehyde. acs.org This transformation is proposed to proceed through the deprotonation of the oxetane to form a strained oxetene intermediate. acs.org

Metal catalysts are instrumental in several key transformations of this compound. As previously mentioned in the reduction section, catalysts such as palladium on carbon, palladium hydroxide on carbon, and Raney nickel are effective for the hydrogenation of the nitro group to an amine. google.com

In addition to reductions, metal catalysts, particularly those based on cobalt and nickel, have been used to catalyze [2+3] cycloaddition reactions for the synthesis of tetrazoles. rsc.org These catalysts can be supported on magnetic nanoparticles, facilitating their separation from the reaction mixture. rsc.org

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. beilstein-journals.org While specific examples of organocatalysis directly on the this compound core are not extensively detailed in the provided context, related transformations highlight its potential.

For instance, an N-sulfinyl urea (B33335) organocatalyst has been used to promote the reaction of pyrazolones with oxetane-containing trisubstituted nitroalkenes, leading to enantioselective nitronate protonation. thieme-connect.de In another example, a thiourea catalyst was used for the enantioselective addition of thioacids to α,β,β-trisubstituted nitroalkenes, including a nitroethylidene oxetane. doi.org Chiral phosphoric acids have also been utilized as catalysts in the asymmetric ring-opening of 3-substituted oxetanes. acs.org These examples demonstrate the utility of organocatalysts in controlling the stereochemistry of reactions involving oxetane-containing substrates.

Derivatives and Functionalization of 3 Nitromethylene Oxetane

Synthesis of 3,3-Disubstituted Oxetanes from 3-(Nitromethylene)oxetane

The synthesis of 3,3-disubstituted oxetanes from this compound is a cornerstone of its application in medicinal and materials chemistry. rsc.orgdoi.org This transformation is primarily achieved through conjugate addition reactions, followed by further functionalization of the resulting adducts.

Conjugate addition, or Michael addition, to the electron-deficient double bond of this compound is a highly effective method for creating 3,3-disubstituted oxetanes. doi.orgacs.org This reaction allows for the introduction of a wide array of nucleophiles at the 3-position of the oxetane (B1205548) ring. rsc.org

The versatility of this compound as a Michael acceptor has been demonstrated with various nucleophiles, including amines, thiols, and carbon-based nucleophiles. rsc.orgacs.org For instance, the addition of α-amino esters to this compound proceeds cleanly to yield the corresponding conjugate adducts. researchgate.netacs.org This reaction is often carried out under mild conditions, making it compatible with a range of functional groups. acs.org

A variety of amino esters, including those derived from glycine, alanine, leucine, valine, proline, and phenylalanine, have been successfully employed in this reaction, affording the desired adducts in yields ranging from 52% to 95%. acs.org The reaction conditions are generally mild, often involving simple mixing of the reactants in a suitable solvent like DMSO at room temperature. acs.org

The following table summarizes the conjugate addition of various amino esters to this compound:

| Nucleophile (Amino Ester) | Product | Yield (%) | Reference |

| H-Gly-OnPr | 3-(Nitromethyl)-3-(propylamino)oxetane | 95 | acs.org |

| H-Ala-OnPr | 3-(Nitromethyl)-3-(1-propoxy-1-oxopropan-2-ylamino)oxetane | 74 | acs.org |

| H-Leu-OnPr | 3-(Nitromethyl)-3-(4-methyl-1-propoxy-1-oxopentan-2-ylamino)oxetane | 79 | acs.org |

| H-Val-OnPr | 3-(Nitromethyl)-3-(3-methyl-1-propoxy-1-oxobutan-2-ylamino)oxetane | 52 | acs.org |

| H-Pro-OnPr | Propyl 2-((3-(nitromethyl)oxetan-3-yl)amino)pyrrolidine-2-carboxylate | 78 | acs.org |

| H-Phe-OnPr | 3-(Nitromethyl)-3-(1-propoxy-1-oxo-3-phenylpropan-2-ylamino)oxetane | 88 | acs.org |

Table built from data in source acs.org

This method provides a straightforward route to 3,3-disubstituted oxetanes bearing a nitromethyl group and an amino acid residue, which are valuable intermediates for further chemical modifications. acs.org

The adducts obtained from the conjugate addition to this compound are versatile intermediates that can undergo further functionalization. A key transformation is the reduction of the nitro group to a primary amine. researchgate.netdoi.orgscispace.com This reduction is commonly achieved using catalytic hydrogenation with catalysts like Raney Nickel. acs.orgscispace.comacs.org

The resulting amine can then be engaged in various coupling reactions, most notably to extend a peptide chain. researchgate.netacs.org For example, the amine can be protected with standard protecting groups used in peptide synthesis, such as Fmoc (9-fluorenylmethyloxycarbonyl) or Cbz (carboxybenzyl), allowing for its incorporation into solid-phase or solution-phase peptide synthesis. acs.orgscispace.comacs.org

This two-step sequence of conjugate addition followed by nitro group reduction provides a powerful strategy for accessing a diverse range of 3,3-disubstituted oxetanes with functionalities suitable for applications in medicinal chemistry and peptidomimetic design. researchgate.netdoi.org

Oxetane-Modified Peptidomimetics and Amino Acid Derivatives

The incorporation of the oxetane motif into peptides and amino acids has emerged as a significant strategy in the design of peptidomimetics. researchgate.netacs.org These modified structures, often synthesized using this compound, can exhibit enhanced metabolic stability and unique conformational properties. nih.govresearchgate.net

A primary method for integrating the oxetane moiety into a peptide backbone involves a sequence of conjugate addition of an amino ester to this compound, followed by the reduction of the nitro group. researchgate.netacs.org This process effectively creates an oxetane-containing dipeptide building block. scispace.comacs.org

The synthesis of these building blocks typically starts with an N-terminally protected amino acid ester. acs.org After deprotection of the amine, it is reacted with this compound in a conjugate addition reaction. scispace.comacs.org The subsequent reduction of the nitro group, often performed with Raney Nickel and hydrogen, in the presence of an N-protecting agent like Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide), yields the desired oxetane-modified dipeptide building block. scispace.comacs.org These building blocks can then be used in standard solid-phase peptide synthesis (SPPS) protocols. acs.org

This approach has been successfully applied to generate a variety of oxetane-modified peptides, including analogues of biologically active peptides like bradykinin (B550075) and enkephalins. acs.org

Controlling the stereochemistry during the synthesis of oxetane-modified amino acids is crucial, especially when creating peptidomimetics with specific three-dimensional structures. When a chiral amine, such as an amino acid ester, is added to this compound, a new stereocenter is formed at the 3-position of the oxetane ring, potentially leading to a mixture of diastereomers. scispace.com

To address this, strategies have been developed to achieve stereocontrol. One approach involves the use of a chiral auxiliary. For example, the conjugate addition of a chiral amine like (R)- or (S)-methylbenzylamine to a nitroalkene derived from oxetane can lead to the diastereoselective formation of the desired product. scispace.com The diastereomers can often be separated by chromatography, and the chiral auxiliary can be subsequently removed. scispace.com

Another strategy involves the use of chiral catalysts for the conjugate addition reaction, which can favor the formation of one stereoisomer over the other. nih.gov These methods are critical for producing enantiomerically pure oxetane-modified building blocks necessary for the synthesis of structurally defined peptidomimetics. scispace.com

Studies have shown that incorporating an oxetane modification can induce turns in the peptide chain. researchgate.net This can be beneficial for applications such as improving the efficiency of head-to-tail cyclization of peptides. researchgate.net However, in the context of regular secondary structures like α-helices, the oxetane modification can be disruptive. nih.gov

Research using circular dichroism and NMR spectroscopy has demonstrated that the introduction of an oxetane into an α-helical peptide leads to a significant loss of helicity. nih.gov Molecular dynamics simulations have further revealed that the oxetane modification can cause a kink in the helical axis and disrupt the characteristic hydrogen bonding pattern of the α-helix. nih.gov This detailed structural understanding is vital for the rational design of oxetane-modified peptides with desired conformational properties and biological activities. nih.gov

Energetic Materials and High-Performance Monomers

The quest for advanced energetic materials with improved performance and safety has led to the exploration of this compound as a key building block. rsc.orguni-muenchen.de Its inherent energetic properties, combined with the ability to undergo various chemical transformations, make it a valuable precursor for high-performance monomers and energetic binders. rsc.orglookchem.com

A primary strategy for enhancing the energetic output of materials is the incorporation of explosophoric groups, which are functional groups that contribute to the explosive properties of a molecule. nih.gov In the context of this compound, this is often achieved through conjugate addition reactions. rsc.orguni-muenchen.de

The addition of nitrogen-rich heterocycles, such as tetrazoles, is a particularly effective method. rsc.orgresearchgate.net Tetrazoles are known for their high nitrogen content and positive enthalpy of formation, which are desirable characteristics for energetic materials. nih.gov The reaction of this compound with various tetrazole derivatives, including 1H-tetrazole and 1H-tetrazole-5-amine, yields new energetic oxetane monomers. rsc.orguni-muenchen.de More potent derivatives have been synthesized using highly energetic but sensitive tetrazoles like 5-azido-1H-tetrazole (5AzT) and 5-nitro-2H-tetrazole (5NT). rsc.orgrsc.org The resulting compounds demonstrate that these powerful explosophoric groups can be incorporated to create derivatives with moderated sensitivities. rsc.org

The introduction of azide (B81097) groups is another key strategy. doi.org Azides are well-known for their energetic properties and are incorporated to increase the nitrogen content of the resulting molecules. researchgate.net For instance, the reaction of this compound with sodium azide can lead to the formation of azido-functionalized oxetanes. vulcanchem.com These reactions highlight the utility of this compound as a platform for creating a diverse range of energetic materials by introducing various explosophoric functionalities. uni-muenchen.de

Table 1: Examples of Energetic Derivatives from this compound

| Precursor | Reagent | Resulting Derivative | Key Feature |

|---|---|---|---|

| This compound | 1H-Tetrazole | 1-(3-(Nitromethyl)oxetan-3-yl)-1H-tetrazole & 2-(3-(Nitromethyl)oxetan-3-yl)-2H-tetrazole | Introduction of a tetrazole ring. uni-muenchen.de |

| This compound | 1H-Tetrazol-5-amine | Derivatives with amino-tetrazole groups. | Enhanced nitrogen content and functionality. rsc.orguni-muenchen.de |

| This compound | 5-Azido-1H-tetrazole | 5-Azido-2-(3-(nitromethyl)oxetan-3-yl)-2H-tetrazole | Incorporation of a highly energetic azido-tetrazole group. rsc.orgrsc.org |

The functionalized oxetane monomers, such as those containing tetrazole or azide groups, can be polymerized to create binders with significantly higher energy content compared to traditional, non-energetic binders. rsc.orgnih.gov For example, copolymers of energetic oxetanes like 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO) and 3-azidomethyl-3-methyloxetane (AMMO) are synthesized to achieve desirable mechanical and energetic properties. nih.govmdpi.com The development of new monomers from this compound provides a pathway to binders with enhanced performance, potentially leading to more powerful and efficient energetic formulations. rsc.orgnih.gov

The performance of the energetic derivatives of this compound is assessed through various experimental and computational methods. Key parameters include detonation velocity, detonation pressure, thermal stability, and sensitivity to external stimuli like impact and friction. rsc.orguni-muenchen.de

Derivatives incorporating powerful explosophoric groups like 5-azido-1H-tetrazole and 5-nitro-2H-tetrazole have shown calculated performances that are superior to many existing energetic oxetanes and even benchmark explosives like TNT. rsc.orgrsc.org For instance, the detonation velocities of some of these derivatives are predicted to be over 8000 m/s.

The thermal stability of these compounds is evaluated using techniques like Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA). uni-muenchen.dersc.org While the parent this compound decomposes at 165 °C, its tetrazole derivatives generally exhibit decomposition temperatures in the range of 160–185 °C. rsc.org

Sensitivity testing is crucial for ensuring the safe handling and application of these materials. uni-muenchen.de Surprisingly, some of the highly energetic derivatives, such as the one derived from 5-azido-1H-tetrazole, have been found to be remarkably insensitive to impact and friction. uni-muenchen.de This favorable combination of high performance and low sensitivity is a significant advancement in the field of energetic materials. rsc.orgrsc.org

Table 2: Performance Data for Selected Energetic Derivatives

| Compound | Decomposition Temp. (°C) | Impact Sensitivity (J) | Friction Sensitivity (N) | Calculated Detonation Velocity (m/s) | Calculated Detonation Pressure (GPa) |

|---|---|---|---|---|---|

| This compound | 165 rsc.org | - | - | - | - |

| 2A: 2-(3-(Nitromethyl)oxetan-3-yl)-2H-tetrazole | 185 rsc.org | 20 | >360 | 8274 uni-muenchen.de | 26.9 uni-muenchen.de |

| 4: 5-Azido-2-(3-(nitromethyl)oxetan-3-yl)-2H-tetrazole | 182 rsc.org | 40 | >360 | 8585 uni-muenchen.de | 30.7 uni-muenchen.de |

Other Functionalized Derivatives

Beyond its use in energetic materials, this compound is a valuable starting material for synthesizing other functionalized derivatives with applications in medicinal chemistry and polymer science. uni-muenchen.deacs.org

The reactivity of this compound allows for its conversion into other heterocyclic systems. One notable transformation is the base-mediated rearrangement of 3-(nitromethylene)oxetanes to form isoxazoles. acs.org This reaction proceeds through a proposed strained oxetene intermediate, which undergoes ring opening and subsequent dehydration to yield an isoxazole-4-carboxaldehyde. acs.org This method provides a pathway to a variety of substituted isoxazoles, which are important scaffolds in medicinal chemistry. acs.org

The oxetane ring is a key functional group in the formulation of UV-curable materials, such as coatings, adhesives, and inks. The ring-opening polymerization of oxetanes, often initiated by photoacid generators, leads to the formation of cross-linked polymer networks with high thermal stability and desirable mechanical properties. While direct applications of this compound in this area are less documented, its derivatives, particularly those that can undergo polymerization, are of interest. The ability to functionalize the oxetane core via the nitromethylene group opens up possibilities for creating novel monomers for UV-curing applications. rsc.orgethz.ch For instance, bifunctional oxetane monomers are used as reactive crosslinkers in cationic UV-curable systems.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy.umanitoba.ca

Multinuclear NMR spectroscopy is an indispensable method for the comprehensive analysis of 3-(nitromethylene)oxetane, offering insights into its proton and carbon environments, as well as the nitrogen atom of the nitro group. hmdb.ca

¹H NMR Spectroscopy for Proton Environments.umanitoba.ca

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the this compound molecule. The spectrum reveals the number of different types of protons, their relative numbers, and the nature of their immediate surroundings.

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆), displays distinct signals corresponding to the different proton environments within the molecule. The methylene (B1212753) protons of the oxetane (B1205548) ring appear as a multiplet, indicating their magnetic non-equivalence. The single proton of the nitromethylene group is also clearly resolved.

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆

| Chemical Shift (δ) in ppm | Signal Multiplicity | Assignment |

| 5.25 | m | CH₂ (Oxetane Ring) |

| 7.15 | s | =CH (Nitromethylene Group) |

Note: Chemical shifts are reported in parts per million (ppm) relative to a standard reference. The multiplicity of the signal is denoted as 's' for singlet and 'm' for multiplet.

¹³C NMR Spectroscopy for Carbon Skeleton.umanitoba.ca

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is employed to probe the carbon framework of this compound. This technique provides information on the number of non-equivalent carbon atoms and their chemical environments.

The ¹³C NMR spectrum in DMSO-d₆ shows three distinct signals, corresponding to the two different types of carbon atoms in the oxetane ring and the carbon atom of the nitromethylene group. The chemical shifts of these signals are indicative of their bonding and electronic environment.

Table 2: ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆

| Chemical Shift (δ) in ppm | Assignment |

| 71.8 | CH₂ (Oxetane Ring) |

| 118.9 | =CH (Nitromethylene Group) |

| 156.4 | C= (Nitromethylene Group) |

Note: Chemical shifts are reported in parts per million (ppm).

Heteronuclear NMR (e.g., ¹⁴N, ¹⁵N, ¹⁹F) for Specific Functional Groups.umanitoba.ca

Heteronuclear NMR spectroscopy, particularly involving nitrogen isotopes such as ¹⁴N or ¹⁵N, is crucial for characterizing the nitro functional group in this compound. hmdb.ca Nitrogen NMR provides direct information about the electronic environment of the nitrogen nucleus.

The ¹⁴N NMR spectrum of this compound, with nitromethane (B149229) used as an external standard, reveals a single resonance. The chemical shift of this signal is characteristic of a nitro group, confirming its presence and providing insight into its electronic structure.

Table 3: ¹⁴N NMR Spectroscopic Data for this compound

| Chemical Shift (δ) in ppm |

| -8.0 |

Note: Chemical shift is reported in parts per million (ppm) relative to nitromethane.

2D NMR Techniques for Structural Elucidation

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques would be instrumental in unambiguously assigning all proton and carbon signals, especially for more complex derivatives of this compound. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would establish direct and long-range correlations between protons and carbons, respectively. This comprehensive analysis would solidify the structural assignment and provide a deeper understanding of the molecule's connectivity.

Infrared (IR) Spectroscopy.umanitoba.ca

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides clear evidence for its key structural features.

Identification of Key Functional Group Vibrations (Nitro, Methylene, Ether)

The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrational modes of its constituent functional groups. The most prominent of these are the strong asymmetric and symmetric stretching vibrations of the nitro group, which are typically observed in the regions of 1508 cm⁻¹ and 1318 cm⁻¹, respectively.

The presence of the oxetane ring is confirmed by the C-O-C (ether) stretching vibrations. The C=C double bond of the nitromethylene group also gives rise to a characteristic stretching vibration.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 1508 | Asymmetric Stretch | Nitro (NO₂) |

| 1318 | Symmetric Stretch | Nitro (NO₂) |

Note: Wavenumbers are reported in reciprocal centimeters (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry serves as a critical tool for determining the molecular weight and confirming the structure of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides the precise molecular mass of a compound, allowing for the determination of its elemental formula. The molecular formula for this compound is C₄H₅NO₃. achemblock.com This composition gives a calculated exact mass (monoisotopic mass) that can be verified by HRMS to confirm the identity of the compound with high accuracy.

X-Ray Diffraction (XRD) Crystallography

X-ray crystallography has been employed to determine the precise three-dimensional structure of this compound in the solid state, providing valuable information about its conformation and the interactions between molecules in the crystal lattice. rsc.orguni-muenchen.de

Elucidation of Solid-State Molecular Structure and Conformation

Single-crystal X-ray diffraction analysis shows that this compound crystallizes in the monoclinic space group C2/c. rsc.orguni-muenchen.de The entire molecule is noted to be essentially planar. rsc.org The nitro group is twisted by only 0.4° relative to the plane of the oxetane ring (defined by atoms C1–C2–C3). rsc.org

The oxetane ring itself exhibits significant strain, with bond angles deviating from the ideal tetrahedral angle. rsc.orguni-muenchen.de Key structural parameters determined at a temperature of 143 K are summarized in the table below. rsc.orguni-muenchen.de

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Formula Units per Cell (Z) | 8 |

| Density (at 143 K) | 1.589 g cm⁻³ |

| Selected Bond Angles | |

| C1–O1–C2 | 91.13(9)° |

| O1–C1–C3 | 90.16(9)° |

| O1–C2–C3 | 90.37(9)° |

| C1–C3–C2 | 88.32(9)° |

| Selected Bond Lengths | |

| C3=C4 | 1.327(2) Å |

| C4–N1 | 1.442(2) Å |

Data sourced from Born et al. (2022). rsc.orguni-muenchen.de

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of this compound molecules in the crystal lattice is characterized by closely adjacent, step-like, and pairwise parallel layers. rsc.org These parallel segments form layers with a minimum spacing of 2.442 Å and are rotated 180° relative to each other. rsc.org While specific, strong intermolecular interactions like classical hydrogen bonding or π-π stacking are not explicitly detailed, the layered packing structure suggests that van der Waals forces and dipole-dipole interactions play a significant role in the crystal's stability. Hirshfeld surface analysis has been applied to derivatives of this compound to understand intermolecular interactions, indicating this is a valuable method for comprehending crystal packing. rsc.orgrsc.org

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction mixtures. While specific, detailed protocols for methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are not extensively described in the reviewed literature, thin-layer chromatography (TLC) has been mentioned for monitoring reaction progress. uni-muenchen.de The use of silica (B1680970) (SiO₂) TLC plates with a 3:1:1 mixture of ethyl acetate, toluene, and petroleum ether as the mobile phase has been noted in the synthesis of its derivatives. uni-muenchen.de This indicates that silica gel column chromatography would be a viable method for its purification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of chemical compounds. For a polar, non-volatile compound like this compound, reverse-phase HPLC (RP-HPLC) is a commonly employed method. In this technique, the stationary phase is nonpolar (often a C18-functionalized silica), and the mobile phase is a more polar solvent mixture.

Detailed Research Findings:

In a typical analysis, a C18 column would be utilized with a gradient elution system. The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). To ensure good peak shape and reproducibility, especially if the compound is to be analyzed by mass spectrometry, a small amount of an acid, like formic acid, is often added to the mobile phase.

The retention time of this compound would be dependent on the specific conditions of the analysis, including the exact mobile phase composition, flow rate, and column temperature. The detector, most commonly a UV-Vis detector, would be set to a wavelength where the nitromethylene chromophore exhibits maximum absorbance.

While specific, detailed experimental data for the HPLC analysis of this compound is not widely available in the public domain, a representative set of parameters based on the analysis of similar nitroalkenes and small heterocyclic compounds is presented in the table below. It is important to note that these are illustrative conditions and would require optimization for this specific analyte.

| Parameter | Value |

| Chromatographic System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 5 µL |

| Expected Retention Time | Dependent on the optimized gradient |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful analytical technique that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a test sample. For volatile and thermally stable compounds, GC-MS provides high-resolution separation and definitive molecular identification.

Detailed Research Findings:

For the analysis of this compound, a standard GC-MS system equipped with a capillary column and an electron ionization (EI) source would be appropriate. The sample, dissolved in a volatile solvent, is injected into the heated inlet of the gas chromatograph, where it is vaporized. The gaseous analytes are then carried by an inert gas (typically helium) through the capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the inside of the column.

Upon elution from the column, the separated components enter the ion source of the mass spectrometer. In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), which causes the removal of an electron, resulting in the formation of a molecular ion (M+•). The excess energy from the ionization process often leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), and a detector records their abundance. The resulting mass spectrum is a unique fingerprint of the compound, allowing for its identification.

A hypothetical set of GC-MS parameters for the analysis of this compound is provided in the table below. These parameters are based on general methods for the analysis of small, polar, and volatile organic molecules.

| Parameter | Value |

| GC System | Agilent 7890B or equivalent |

| MS System | Agilent 5977A MSD or equivalent |

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then 10 °C/min to 250 °C (5 min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 30-300 |

| Expected Molecular Ion (M+•) | m/z 115 |

| Potential Fragment Ions | m/z 69 (M-NO2), and others from ring fragmentation |

Theoretical and Computational Chemistry Studies of 3 Nitromethylene Oxetane

Theoretical and computational chemistry studies provide significant insights into the structural, electronic, and reactive properties of 3-(nitromethylene)oxetane and its derivatives. These methods complement experimental data, offering a molecular-level understanding of the compound's behavior.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

Current research into the synthesis of 3-(nitromethylene)oxetane and its derivatives is aimed at improving efficiency, selectivity, and sustainability.

While this compound itself is an achiral molecule, it serves as a valuable precursor for the synthesis of chiral molecules. The development of asymmetric methodologies to produce enantiomerically pure derivatives is a key area of research. One prominent strategy involves the conjugate addition of chiral nucleophiles. For instance, α-amino esters can be added to this compound, followed by the reduction of the nitro group to create chiral oxetane-containing dipeptide building blocks. acs.orgrsc.orgresearchgate.net This approach allows for the introduction of a stereocenter, leading to the formation of novel peptidomimetics. acs.org

Future work is anticipated to focus on catalytic enantioselective additions to the nitromethylene group, potentially using chiral organocatalysts or metal complexes to control the stereochemical outcome and provide access to a wider range of highly functionalized chiral building blocks.

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in batches, offers significant advantages in terms of safety, scalability, and control over reaction parameters. While the application of flow chemistry specifically to the synthesis of this compound is not yet widely reported, it represents a promising future direction. General advancements in using flow reactors for the synthesis of other oxetane (B1205548) derivatives suggest its potential applicability. thieme-connect.de A continuous flow process could allow for better management of the exothermic nature of nitration and subsequent reactions, potentially improving yield and safety, especially during large-scale production.

The principles of green chemistry are increasingly guiding the development of new synthetic routes. For this compound, this involves optimizing the initial condensation reaction between oxetan-3-one and nitromethane (B149229). ethz.ch Future research will likely focus on minimizing the use of excess reagents, employing more environmentally benign solvents, and exploring catalytic systems that can be recycled and reused.

Furthermore, the derivatives of this compound are themselves part of a trend toward "greener" materials, particularly in the field of energetic compounds. Nitrogen-rich derivatives, such as those formed with tetrazoles, are considered more environmentally friendly alternatives to older energetic materials because their decomposition products consist mainly of harmless nitrogen gas. rsc.orgrsc.org

Exploration of New Applications

The reactivity of the nitromethylene group combined with the unique properties of the oxetane ring makes this compound a versatile building block for various functional molecules.

A significant and rapidly developing application of this compound is in the synthesis of advanced functional materials, particularly high-performance energetic materials. rsc.org The compound serves as a key building block for creating energetic monomers that can be polymerized to form binders for explosive formulations and propellants. rsc.orgrsc.org

The core strategy involves the conjugate addition of nitrogen-rich heterocycles, such as tetrazoles, to the nitromethylene double bond. rsc.org This approach is advantageous because this compound is an excellent Michael acceptor, reacting readily even with poor nucleophiles to give high yields. rsc.org This allows for the creation of new oxetane monomers in an "assembly line manner." rsc.org The resulting derivatives, which incorporate both the oxetane ring and an explosophoric nitro group, can exhibit superior performance characteristics compared to traditional energetic materials like TNT. rsc.orgrsc.org

| Derivative | Reactant Added | Calculated Detonation Velocity (Vdet) | Calculated Detonation Pressure (pC-J) | Reference |

|---|---|---|---|---|

| 5AzT Derivative | 5-azido-1H-tetrazole | 8986 m/s | 32.7 GPa | rsc.org |

| 5NT Derivative | 5-nitro-2H-tetrazole | 9457 m/s | 39.0 GPa | rsc.org |

The exploration of this compound derivatives in agrochemistry is an emerging research avenue. This interest is based on the known biological activities of related chemical motifs. For example, tetrazole compounds, which react readily with this compound, are known to have applications as fungicides in agriculture. rsc.orguni-muenchen.de

Additionally, the nitromethylene heterocycle is a key pharmacophore in a class of insecticides known as neonicotinoids. doi.org For instance, the insecticide nithiazine (B1210867) is a simple nitromethylene heterocycle. doi.org The mechanism of action for some nitromethylene insecticides involves their function as agonists at insect nicotinic acetylcholine (B1216132) receptors. nih.gov Given that the oxetane ring is a known bioisostere used in drug design to improve properties like metabolic stability, the combination of the nitromethylene group and the oxetane ring in a single molecule presents a logical starting point for designing novel pesticides. acs.org An oxetane analog of the antifungal treatment chlormidazole (B1201505) has also been synthesized, further supporting the potential for oxetane derivatives in agrochemical development. acs.org

Detailed Structure-Reactivity Relationship Studies

The reactivity of this compound is largely defined by two key structural features: the inherent strain of the oxetane ring and the electrophilic nature of the nitro-substituted double bond. rsc.orgacs.org The oxetane ring possesses significant ring strain, which influences its bond angles, bond lengths, and conformational flexibility. acs.org For instance, the carbon-carbon bond length in an unsubstituted oxetane is approximately 1.53 Å, with a C-C-C bond angle of about 84.8°, deviating significantly from the ideal tetrahedral angle. acs.org This strain makes the ring susceptible to ring-opening reactions under certain conditions.

The primary mode of reactivity for this compound is its function as an excellent Michael acceptor. rsc.org The potent electron-withdrawing nitro group renders the exocyclic double bond highly electrophilic, readily undergoing conjugate addition reactions with a wide array of nucleophiles. rsc.orgresearchgate.net This has been exploited in the synthesis of various derivatives, including energetic materials and peptide mimetics. rsc.orgacs.org

Future detailed studies will likely involve a combination of experimental and computational methods to probe these relationships more deeply.

Systematic Derivatization and Kinetic Analysis: Synthesizing a library of this compound analogues with diverse substituents on the oxetane ring will allow for a systematic study of how steric and electronic effects influence reaction rates and pathways. For example, placing electron-donating or -withdrawing groups at the 2 or 4-positions of the oxetane ring could modulate the electrophilicity of the Michael acceptor and the stability of reaction intermediates. Kinetic studies of conjugate addition reactions with a standardized set of nucleophiles would provide quantitative data on these effects.

Computational Modeling: High-level computational studies, such as Density Functional Theory (DFT), can elucidate reaction mechanisms and transition states. For instance, computational analysis has been used to calculate the Bond Dissociation Energy (BDE) of derivatives, identifying the C-NO2 bond as the likely "trigger bond" in energetic materials derived from this compound. rsc.org Future work could extend this to model the entire reaction energy profiles for various nucleophilic additions or rearrangements, providing insights into selectivity and reactivity that are difficult to obtain experimentally. rsc.org Hirshfeld analysis, which has been applied to understand the intermolecular interactions in the crystal structures of its derivatives, can further explain properties like thermal stability and sensitivity. rsc.org

Advanced Spectroscopic and Crystallographic Analysis: X-ray crystallography provides precise data on how substitution affects the puckered conformation of the oxetane ring and the geometry of the nitromethylene group. acs.org This structural information is crucial for understanding how the molecule interacts with reagents or in biological systems. Advanced NMR techniques can probe subtle electronic changes and conformational dynamics in a solution, complementing solid-state data.

A key example of its reactivity is the base-mediated rearrangement to form isoxazole-4-carboxaldehydes, which is proposed to proceed through a strained oxetene intermediate. acs.org Detailed mechanistic studies of this and other transformations will continue to expand the synthetic utility of this versatile building block.

| Structural Feature | Description | Impact on Reactivity | Relevant Research Findings |

|---|---|---|---|

| Oxetane Ring | Four-membered cyclic ether with significant ring strain. Puckered conformation. acs.org | Can participate in ring-opening or rearrangement reactions. Influences conformational preferences of derivatives. acs.org | Unsubstituted oxetane C-C-C bond angle is ~84.8°. acs.org The ring is a good hydrogen bond acceptor. acs.org |

| Nitromethylene Group | An exocyclic double bond substituted with a strong electron-withdrawing nitro group. | Acts as a powerful Michael acceptor, enabling conjugate additions with a wide range of nucleophiles (amines, thiols, etc.). rsc.orgresearchgate.net | Readily reacts with heteroatom and carbon nucleophiles with high 1,4-selectivity. rsc.org The C-NO2 bond has been identified as a trigger bond in energetic derivatives. rsc.org |

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis

The field of chemical synthesis is undergoing a transformation driven by artificial intelligence (AI) and machine learning (ML). researchgate.net These technologies offer powerful tools for predicting reaction outcomes, optimizing reaction conditions, and even designing novel synthetic routes from the ground up (retrosynthesis). mit.eduethz.ch For a versatile building block like this compound, the integration of AI/ML promises to accelerate the discovery of new derivatives and applications significantly.

Future research in this area will likely focus on several key applications:

Reaction Outcome and Yield Prediction: ML models, particularly neural networks, can be trained on large datasets of chemical reactions to predict the likely products and yields for a given set of reactants and conditions. mit.eduijnc.irgithub.com For this compound, an ML model could be developed to predict the outcome of its conjugate addition reactions with novel or complex nucleophiles. By learning from existing reaction data, such a model could forecast the success of a planned reaction, identify potential side products, and predict yields with increasing accuracy, thereby saving significant experimental time and resources. researchgate.netuni-muenchen.de

Retrosynthesis and Pathway Design: Computer-Aided Synthesis Planning (CASP) tools are increasingly leveraging AI to propose synthetic routes to complex target molecules. nih.gov Given a desired complex molecule containing a 3,3-disubstituted oxetane core, an AI-powered retrosynthesis tool could identify this compound as a key starting material and suggest the optimal nucleophile and reaction sequence to achieve the target. This accelerates the creative process of synthesis design.

Discovery of Novel Reactivity and Catalysts: ML algorithms can identify subtle patterns in reaction data that may not be obvious to a human chemist. beilstein-journals.org This could lead to the discovery of entirely new types of reactions or catalysts for this compound. For example, an ML model could screen a virtual library of potential catalysts to identify those that might enable a previously unknown, highly selective transformation. While ML has been used to model reactions like transfer hydrogenation and cyclodehydration, similar principles could be applied to reactions involving oxetanes. beilstein-journals.org

De Novo Design of Functional Molecules: Generative ML models can design new molecules with specific desired properties. By training a model on a dataset of known oxetane-containing compounds and their properties (e.g., bioactivity, energetic performance), it would be possible to generate novel this compound derivatives predicted to have enhanced performance. This data-driven approach can guide synthetic efforts toward the most promising candidates.

The success of these AI/ML applications hinges on the availability of large, high-quality, and well-structured datasets. ijnc.ir Future efforts will require systematic data collection from both laboratory experiments and computational chemistry, creating comprehensive databases of reactions involving this compound and its analogues. As these datasets grow, the predictive power and utility of AI/ML models in this area of chemistry will continue to expand, paving the way for more efficient and innovative synthesis. cecam.org

| AI/ML Application | Objective | Required Data | Potential Impact |

|---|---|---|---|

| Reaction Prediction | Predict the major product, side products, and yield of reactions involving this compound. mit.edu | Large datasets of experimental reaction records (reactants, reagents, conditions, outcomes). github.com | Reduces failed experiments, accelerates screening of new reactions. |

| Retrosynthesis Planning | Automatically generate efficient synthetic pathways to complex molecules starting from this compound. nih.gov | Databases of known reaction rules and published synthetic routes. | Accelerates the design phase for synthesizing novel drug candidates or materials. |

| Catalyst/Condition Optimization | Identify optimal catalysts and reaction conditions (temperature, solvent) for maximizing yield and selectivity. researchgate.net | High-throughput experimentation (HTE) data with varied reaction parameters. uni-muenchen.de | Improves efficiency and sustainability of chemical processes. |

| De Novo Molecular Design | Generate novel molecular structures based on the this compound scaffold with desired properties. | Databases linking chemical structures to specific properties (e.g., bioactivity, thermal stability). | Guides synthetic chemists toward high-potential, novel compounds. |

Q & A

What synthetic methods are used to prepare 3-(Nitromethylene)oxetane derivatives, and what factors influence their isomer ratios?

This compound derivatives are synthesized via aza-Michael addition with tetrazoles (e.g., 5-azido-1H-tetrazole or 5-nitro-2H-tetrazole) in anhydrous DMSO. The reaction favors N2-isomer formation (ratios up to 12:1 for N2/N1 isomers) due to steric and electronic effects. Isolation involves column chromatography or solvent-based crystallization, though isomer separation is challenging for highly similar polarities (e.g., compound 5) .

How does the thermal stability of this compound derivatives compare to traditional explosives like TNT?

These derivatives exhibit moderate thermal stability , decomposing between 160–185°C, compared to TNT (decomposition at 290°C). However, their positive formation enthalpies (106.4–487.9 kJ mol⁻¹) exceed TNT’s (−75.3 kJ mol⁻¹), indicating higher energy content. Compound 5 shows the lowest stability (160°C), attributed to weaker C–NO₂ bonds acting as thermal "trigger" sites .

What methodological approaches explain the unexpectedly low sensitivity of certain derivatives to impact and friction?